molecular formula C21H20N4O3S B2711117 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1171913-73-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2711117
CAS No.: 1171913-73-7
M. Wt: 408.48
InChI Key: TZLVTXZBKDPSKH-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure incorporating benzothiazole and pyrazole pharmacophores, motifs that are frequently explored in the development of novel therapeutic agents . The benzothiazole ring system is a privileged scaffold known to be present in compounds with a wide range of biological activities, including antimicrobial and antidiabetic properties . Similarly, the pyrazole core is a nitrogen-containing heterocycle found in numerous pharmacologically active molecules and approved drugs, valued for its role in modulating various biological targets . The integration of these units with a 4-ethoxyphenoxy acetamide linker suggests potential for diverse receptor interactions. Potential Research Applications and Value: Antimicrobial Research: Pyrazole and thiazole derivatives are actively investigated as inhibitors of bacterial enzymes, such as DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is an essential, underexplored target for novel antibiotics . This compound could serve as a valuable chemical tool in such studies. Antidiabetic Research: Hybrid molecules containing benzothiazole-appended heterocycles have demonstrated promising inhibitory activity against enzymes like α-amylase and α-glucosidase, making them leads for new antidiabetic agents . Neuroscience Research: Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for ligand-gated ion channels such as the Zinc-Activated Channel (ZAC), providing useful pharmacological tools for probing receptor function . Researchers can utilize this compound as a key intermediate, a structural scaffold for library synthesis, or a lead compound for hit-to-lead optimization campaigns in drug discovery. Its well-defined structure allows for precise structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-27-15-8-10-16(11-9-15)28-13-20(26)23-19-12-14(2)24-25(19)21-22-17-6-4-5-7-18(17)29-21/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVTXZBKDPSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a pyrazole ring, and an ethoxyphenoxy acetamide structure. This unique combination contributes to its diverse biological interactions.

Structural Feature Description
BenzothiazoleA heterocyclic compound known for its pharmacological properties.
PyrazoleA five-membered ring that enhances biological activity through various substitutions.
EthoxyphenoxyProvides lipophilicity and potential for interaction with biological membranes.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain.

Inhibition of COX Enzymes

Research indicates that this compound exhibits significant inhibitory activity against COX enzymes, leading to decreased levels of pro-inflammatory prostaglandins. This action is crucial for its potential use as an anti-inflammatory agent.

Anti-inflammatory Properties

Studies have shown that this compound effectively reduces inflammation in various models. The inhibition of COX enzymes results in reduced production of inflammatory mediators.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated promising anticancer properties. Research indicates that it can induce apoptosis and arrest the cell cycle in cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 cells).

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells
    • A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 1.8 µM to 4.5 µM, indicating potent anticancer activity compared to standard treatments like Doxorubicin .
  • Molecular Docking Studies
    • Molecular docking studies have provided insights into the binding affinity of this compound with COX enzymes, suggesting structural modifications could enhance its efficacy as an anti-inflammatory agent .
  • Mechanistic Insights
    • The compound's interaction with COX enzymes has been characterized through biochemical assays, confirming its role in modulating the arachidonic acid pathway, which is pivotal in inflammatory responses .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

  • Benzothiazole-Pyrazole Core: The compound shares this core with derivatives like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide analogs (e.g., compounds 3l–3p in ), but differs in the acetamide side chain.
  • Acetamide Substituents: Unlike diazenyl-containing analogs (e.g., 4a, 4b in ), the target compound lacks azo linkages, which may reduce metabolic instability. The ethoxyphenoxy group contrasts with sulfonylpiperazine (e.g., compounds 47–50 in ) or thiadiazole moieties (), influencing electronic and steric properties.

Table 1: Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole-pyrazole 4-Ethoxyphenoxy acetamide Potential antimicrobial
Sulfonylpiperazine Acetamides Benzothiazole-sulfonylpiperazine N-(3,5-Difluorophenyl) Antimicrobial (Gram-positive)
Diazenyl Acetamides Benzothiazole-diazenyl Multiple diazenyl, ethoxy groups Not specified (structural focus)
Benzamide Analogs Benzothiazole-phenyl Methyl, benzamide Fluorescence properties
Pharmacological Activity
  • Antimicrobial Activity: Compounds 47 and 48 () exhibit potent Gram-positive antibacterial activity due to sulfonylpiperazine groups, whereas the ethoxyphenoxy group in the target compound may shift activity toward fungi or Gram-negative bacteria, pending experimental validation .
  • Anti-inflammatory Potential: Chalcone derivatives () with α,β-unsaturated ketones show anti-inflammatory effects, but the target compound’s pyrazole-benzothiazole core may offer alternative mechanisms, such as COX-2 inhibition .
  • Fluorescence vs. Bioactivity: Benzothiazole derivatives in and prioritize fluorescence properties over therapeutic effects, highlighting structural tailoring for specific applications .
Physical and Chemical Properties
  • Lipophilicity: The ethoxyphenoxy group likely enhances lipid solubility vs. polar sulfonylpiperazine () or diazenyl groups (), impacting absorption and distribution .
  • Thermal Stability: Methyl and ethoxy substituents may raise melting points compared to unsubstituted benzothiazole derivatives (e.g., 3l–3p in ) .

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